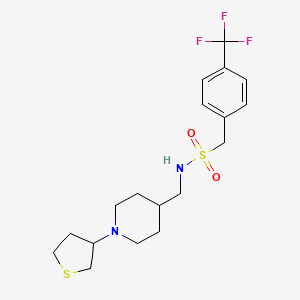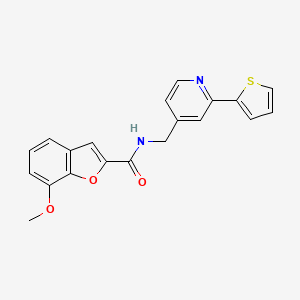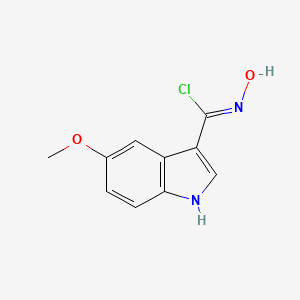
2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate” belong to a class of organic compounds known as carbamates . These are organic compounds containing the carbamate group, which is a carbonyl group (C=O) linked to an alkyl or aryl group through an oxygen atom, and to an amino group (NH2) or substituted amino group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with an isocyanate or a chloroformate . For example, the reaction of 5-chloro-2,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate could potentially yield “2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate”.Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate” would be characterized by the presence of a carbamate group, a trifluoroethyl group, and a 5-chloro-2,4-dimethoxyphenyl group .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding amine and a carbamic acid or its salt . The carbamic acid or its salt can then decompose to yield carbon dioxide and the corresponding amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate” would depend on its molecular structure. For example, the trifluoroethyl group could impart increased volatility and lipophilicity compared to ethyl or methyl groups .Aplicaciones Científicas De Investigación
Insecticidal Selectivity : A study by Fahmy, Chiu, and Fukuto (1974) in the "Journal of agricultural and food chemistry" demonstrated the selective toxicity of N-substituted biscarbamoyl sulfides, related to 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate, as highly effective selective insecticides toxic to insects but substantially less so to mammals (Fahmy, Chiu, & Fukuto, 1974).
Chiral Stationary Phases in Liquid Chromatography : Research by Chankvetadze et al. (1997) in "Journal of Chromatography A" explored the use of similar compounds as chiral stationary phases for high-performance liquid chromatography (HPLC). These compounds showed excellent chiral recognition abilities, significantly modifying the polarities of the carbamate residues (Chankvetadze et al., 1997).
Synthesis of Trifluoroethylated Salts : Umemoto and Gotoh (1991) in the "Bulletin of the Chemical Society of Japan" synthesized various 2,2,2-trifluoroethyl onium triflates, demonstrating the practical application in the creation of trifluoromethylated olefins (Umemoto & Gotoh, 1991).
Development of Novel Polymers : Yin et al. (2005) in "Polymer" synthesized new fluorine-containing polyimides using a similar fluorinated aromatic diamine monomer. These polymers exhibited good solubility, thermal stability, and outstanding mechanical properties (Yin et al., 2005).
Organic Synthesis Applications : A study by Duan et al. (2016) in "Organic letters" utilized related compounds as a source of trifluoromethylcarbene, which was applied in Fe-catalyzed cyclopropanation of olefins, yielding trifluoromethylated cyclopropanes (Duan et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO4/c1-18-8-4-9(19-2)7(3-6(8)12)16-10(17)20-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNJYJUORFDXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629506.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2629511.png)

![1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2629516.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2629518.png)



![9-Phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2629523.png)

![1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one](/img/structure/B2629526.png)
